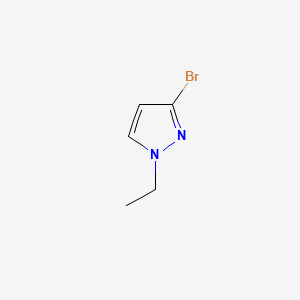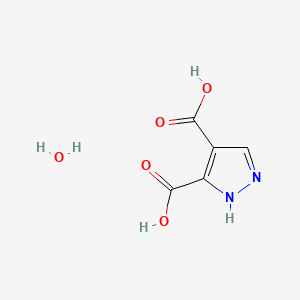![molecular formula C22H36N2O3 B567519 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole CAS No. 1314801-34-7](/img/structure/B567519.png)
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C22H36N2O2S . It is a solid substance at room temperature and has a molecular weight of 392.61 . It is used in the synthesis of conjugated polymers .
Synthesis Analysis
The compound has been synthesized using Suzuki coupling reactions . In one study, a conjugated polymer, PBDTBO, was created using benzo[1,2-b:4,5-b′]dithiophene (BDT) and this compound (BO) units .Molecular Structure Analysis
The InChI code for the compound is 1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . This indicates the presence of octyloxy groups attached to the benzo[c][1,2,5]oxadiazole core.Chemical Reactions Analysis
The compound has been used in the synthesis of conjugated polymers . It has been incorporated into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, resulting in ternary PSCs with the best PCE of 12.35% .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 392.61 and exhibits excellent solubility .Applications De Recherche Scientifique
Conjugated Polymers with Electron-Donor and Acceptor Units : A series of monomers including 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole were synthesized to create low-band-gap conjugated polymers. These polymers showed broad spectral absorptions and low band gaps, making them suitable for optoelectronic applications (Goker et al., 2015).
Electrochromic Devices : The electrochemical polymerization of monomers containing this compound indicated potential applications in electrochromic devices due to their influence on electronic properties (Goker et al., 2014).
Photovoltaic Cells : Polymers based on this compound demonstrated promising results in photovoltaic cells, with significant open-circuit voltage, short circuit current, and power conversion efficiency (Goker et al., 2016).
Low-Bandgap Copolymer for Solar Cells : A conjugated polymer containing this compound units exhibited a deep HOMO energy level and excellent solubility, leading to high power conversion efficiency in solar cells (Jiang et al., 2011).
Thiophene-Containing Polymers for Photovoltaic Applications : Polymers with different numbers of thiophene rings and this compound cores were synthesized, showing that the number of thiophene rings significantly affects the photovoltaic properties of the polymers (Do et al., 2013).
Anthracene-Based Polymers for Solar Cells : Anthracene-based polymers with this compound exhibited deep HOMO levels and enhanced electron withdrawing properties, making them suitable for solar cell applications (Kim et al., 2016).
Biosensor Development : A biosensor based on a conducting copolymer containing this compound was developed for the detection of anti-dementia drugs, showing low detection limits and good agreement with HPLC/DAD technique (Turan et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dioctoxy-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGFOJOMOBBKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857044 |
Source


|
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314801-34-7 |
Source


|
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
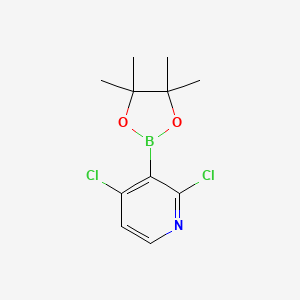
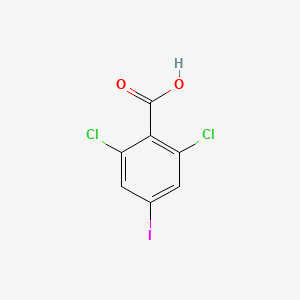

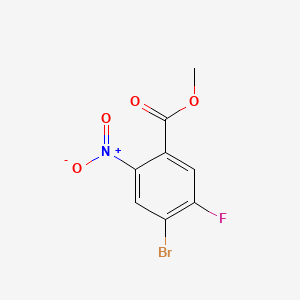

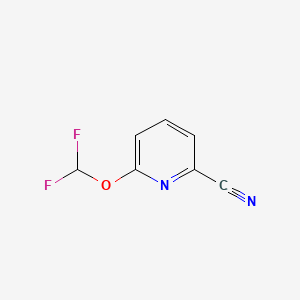
![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)
![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)



